molecular formula C8H9F2NOS B8343898 5-Difluoromethoxy-3-methyl-2-methylsulfanylpyridine

5-Difluoromethoxy-3-methyl-2-methylsulfanylpyridine

Cat. No.: B8343898
M. Wt: 205.23 g/mol
InChI Key: PCLIBAPWYZZTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Difluoromethoxy-3-methyl-2-methylsulfanylpyridine is a useful research compound. Its molecular formula is C8H9F2NOS and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9F2NOS

Molecular Weight

205.23 g/mol

IUPAC Name

5-(difluoromethoxy)-3-methyl-2-methylsulfanylpyridine

InChI

InChI=1S/C8H9F2NOS/c1-5-3-6(12-8(9)10)4-11-7(5)13-2/h3-4,8H,1-2H3

InChI Key

PCLIBAPWYZZTAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid sodium hydroxide (9.3 g, 232 mmol) were added in one portion to a stirred solution of 5-methyl-6-methylsulfanylpyridine-3-ol (7.2 g, 46.4 mmol) in 1,4-dioxane (75 mL) and water (25 mL) causing an exotherm to 50° C. Chlorodifluoromethane (13 g, 150 mmol) was then rapidly bubbled into the reaction over 9 minutes, causing a gradual exotherm to 75° C. After the reaction had cooled to room temperature, it was diluted with ether (100 mL) and water (100 mL) and the layers separated. The organic phase was extracted with water (6×100 mL), brine and dried (Na2SO4). Filtration and removal of solvent left a brown oil, 8.3 g, that was purified by chromatography on silica, eluting with 1:1 methylene chloride/hexanes to give product, as an orange liquid, 5.8 g, 28.3 mmol, 61 percent yield.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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